6-oxo-7-(3-phenylpropyl)-N-prop-2-enyl-2,7-diazaspiro[4.5]decane-2-carboxamide
Description
6-oxo-7-(3-phenylpropyl)-N-prop-2-enyl-2,7-diazaspiro[4.5]decane-2-carboxamide is a complex organic compound belonging to the class of spiro compounds. These compounds are characterized by a unique bicyclic structure where two rings are connected through a single carbon atom. The compound’s structure includes a diazaspirodecane core, which is known for its rigidity and three-dimensional properties, making it a valuable scaffold in drug discovery and development.
Properties
IUPAC Name |
6-oxo-7-(3-phenylpropyl)-N-prop-2-enyl-2,7-diazaspiro[4.5]decane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-2-13-22-20(26)24-16-12-21(17-24)11-7-15-23(19(21)25)14-6-10-18-8-4-3-5-9-18/h2-5,8-9H,1,6-7,10-17H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQNQAUDQHYADU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)N1CCC2(C1)CCCN(C2=O)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-oxo-7-(3-phenylpropyl)-N-prop-2-enyl-2,7-diazaspiro[4.5]decane-2-carboxamide involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:
Formation of the diazaspirodecane core: This can be achieved through the cyclization of appropriate precursors, such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane.
Introduction of the phenylpropyl group: This step typically involves alkylation reactions using reagents like phenylpropyl bromide.
Incorporation of the prop-2-enyl group: This can be done through a substitution reaction using prop-2-enyl bromide.
Final functionalization:
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
6-oxo-7-(3-phenylpropyl)-N-prop-2-enyl-2,7-diazaspiro[4.5]decane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-enyl group can be replaced with other functional groups using appropriate nucleophiles.
Amidation: The carboxamide group can be modified through amidation reactions with various amines, leading to the formation of different amide derivatives.
Scientific Research Applications
6-oxo-7-(3-phenylpropyl)-N-prop-2-enyl-2,7-diazaspiro[4.5]decane-2-carboxamide has several scientific research applications:
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-oxo-7-(3-phenylpropyl)-N-prop-2-enyl-2,7-diazaspiro[4.5]decane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. It may bind to active sites of enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary based on the specific application and structural modifications of the compound .
Comparison with Similar Compounds
6-oxo-7-(3-phenylpropyl)-N-prop-2-enyl-2,7-diazaspiro[4.5]decane-2-carboxamide can be compared with other similar compounds, such as:
2,8-diazaspiro[4.5]decan-1-one derivatives: These compounds are known for their potent kinase inhibitory activity and are used in the study of necroptosis and inflammatory diseases.
2-oxa-7-azaspiro[4.4]nonane: This compound is used in the synthesis of biologically active molecules and has applications in drug discovery.
8-oxa-2-azaspiro[4.5]decane: Known for its biological activity, this compound is used as an inhibitor in various therapeutic applications.
The uniqueness of this compound lies in its specific structural features and the versatility of its applications in different scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
